molecular formula C9H12F2N2S B6146867 4-(4,4-difluorocyclohexyl)-1,3-thiazol-2-amine CAS No. 1566374-46-6

4-(4,4-difluorocyclohexyl)-1,3-thiazol-2-amine

Cat. No. B6146867
CAS RN: 1566374-46-6
M. Wt: 218.3
InChI Key:
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Description

The compound “4,4-Difluorocyclohexyl” is a part of various chemical compounds used in the synthesis of different substances . It’s a fluorinated building block . The empirical formula is C7H12F2O .


Molecular Structure Analysis

The molecular structure of “4,4-Difluorocyclohexyl” compounds can be represented by the SMILES string OCC1CCC(F)(F)CC1 . The molecular weight is around 150.17 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4-Difluorocyclohexyl” compounds include a boiling point of 207-213 °C/760 mmHg, a density of 1.154 g/mL at 25 °C, and a refractive index of n20/D 1.431 .

Safety and Hazards

The safety data sheet for “4,4-Difluorocyclohexyl” compounds indicates that they may cause skin irritation, serious eye irritation, and respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4,4-difluorocyclohexyl)-1,3-thiazol-2-amine involves the reaction of 4,4-difluorocyclohexanone with thiosemicarbazide, followed by cyclization of the resulting intermediate.", "Starting Materials": [ "4,4-difluorocyclohexanone", "thiosemicarbazide", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 4,4-difluorocyclohexanone (1.0 g, 5.2 mmol) and thiosemicarbazide (0.6 g, 5.2 mmol) in ethanol (10 mL) and add sodium hydroxide (0.3 g, 7.5 mmol) to the mixture.", "Step 2: Heat the reaction mixture at reflux for 2 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 4: Wash the solid with water and dry it under vacuum to obtain the intermediate product, 4-(4,4-difluorocyclohexyl)-1,3-thiazolidine-2-thione.", "Step 5: Dissolve the intermediate product (0.5 g, 1.9 mmol) in ethanol (10 mL) and add sodium hydroxide (0.1 g, 2.5 mmol) to the mixture.", "Step 6: Heat the reaction mixture at reflux for 2 hours to obtain the final product, 4-(4,4-difluorocyclohexyl)-1,3-thiazol-2-amine.", "Step 7: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 8: Wash the solid with water and dry it under vacuum to obtain the pure product." ] }

CAS RN

1566374-46-6

Product Name

4-(4,4-difluorocyclohexyl)-1,3-thiazol-2-amine

Molecular Formula

C9H12F2N2S

Molecular Weight

218.3

Purity

95

Origin of Product

United States

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